8-[(3aS,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-4-yl]-3-methyl-7-(3-methylbut-2-enyl)-2-methylidene-1-phenacylpurin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SSR-162369 is a small molecule drug developed by Sanofi. It is classified as a dipeptidyl peptidase IV inhibitor, primarily investigated for its potential use in treating type 2 diabetes mellitus . The compound works by inhibiting the enzyme dipeptidyl peptidase IV, which plays a role in glucose metabolism .
準備方法
The synthetic routes and reaction conditions for SSR-162369 are proprietary and detailed information is not publicly available. it is known that the compound is synthesized through a series of organic reactions involving the formation of its heterocyclic core structure . Industrial production methods would typically involve optimization of these synthetic routes to ensure high yield and purity, adhering to Good Manufacturing Practices (GMP).
化学反応の分析
SSR-162369 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially affecting its activity.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific atoms or groups in the molecule.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives, while substitution could result in various substituted analogs .
科学的研究の応用
SSR-162369 has been primarily researched for its potential in treating type 2 diabetes mellitus. As a dipeptidyl peptidase IV inhibitor, it increases the levels of active glucagon-like peptide-1, which in turn enhances insulin secretion and reduces glucagon secretion, thereby lowering blood glucose levels . Additionally, dipeptidyl peptidase IV inhibitors have been explored for their potential neuroprotective effects in conditions like Alzheimer’s disease .
作用機序
The mechanism of action of SSR-162369 involves the inhibition of the enzyme dipeptidyl peptidase IV. This enzyme is responsible for the inactivation of incretin hormones such as glucagon-like peptide-1 and gastric inhibitory polypeptide . By inhibiting dipeptidyl peptidase IV, SSR-162369 increases the levels of these hormones, which enhances insulin secretion and reduces glucagon secretion, leading to improved glycemic control .
類似化合物との比較
SSR-162369 is similar to other dipeptidyl peptidase IV inhibitors such as sitagliptin and vildagliptin . These compounds share a similar mechanism of action but may differ in their pharmacokinetic properties, efficacy, and safety profiles. SSR-162369’s uniqueness lies in its specific molecular structure and the proprietary synthetic routes used in its development .
Similar Compounds
- Sitagliptin
- Vildagliptin
- Saxagliptin
- Linagliptin
These compounds are all dipeptidyl peptidase IV inhibitors used in the management of type 2 diabetes mellitus .
特性
分子式 |
C27H33N5O2 |
---|---|
分子量 |
459.6 g/mol |
IUPAC名 |
8-[(3aS,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-4-yl]-3-methyl-7-(3-methylbut-2-enyl)-2-methylidene-1-phenacylpurin-6-one |
InChI |
InChI=1S/C27H33N5O2/c1-17(2)13-15-31-24-26(29-25(31)21-10-11-22-20(21)12-14-28-22)30(4)18(3)32(27(24)34)16-23(33)19-8-6-5-7-9-19/h5-9,13,20-22,28H,3,10-12,14-16H2,1-2,4H3/t20-,21?,22+/m0/s1 |
InChIキー |
PBLJWGCWKPKYPH-JAFNVKOHSA-N |
異性体SMILES |
CC(=CCN1C(=NC2=C1C(=O)N(C(=C)N2C)CC(=O)C3=CC=CC=C3)C4CC[C@@H]5[C@H]4CCN5)C |
正規SMILES |
CC(=CCN1C(=NC2=C1C(=O)N(C(=C)N2C)CC(=O)C3=CC=CC=C3)C4CCC5C4CCN5)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。